2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Description
The compound 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide features a pyrrole ring substituted with a 2-cyano-3-methoxyphenyl group and an N,N-diethyl-2-oxoacetamide side chain. The diethylacetamide moiety enhances lipophilicity, a critical factor in pharmacokinetics. While direct studies on this compound are absent in the provided evidence, structural analogs and related heterocyclic systems offer insights into its behavior and applications .
Properties
IUPAC Name |
2-[1-(2-cyano-3-methoxyphenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-20(5-2)18(23)17(22)15-9-7-11-21(15)14-8-6-10-16(24-3)13(14)12-19/h6-11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJAOXBBXBDMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is a synthetic organic molecule that belongs to the class of pyrrole derivatives. Its complex structure, featuring a pyrrole ring, cyano group, and methoxyphenyl substituent, contributes to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C16H15N3O3
- Molecular Weight : 297.31 g/mol
- Structure : The compound contains a pyrrole ring, a cyano group, and an amide functional group, which play crucial roles in its biological interactions.
Cytotoxicity
Research indicates that This compound exhibits significant cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells through mechanisms involving:
- Dose-dependent cytotoxicity : Higher concentrations lead to increased cell death.
- Apoptosis induction : Activation of apoptotic pathways has been observed in treated cells, suggesting potential for cancer therapy .
Antimicrobial Properties
The compound demonstrates promising antimicrobial activity against both bacterial and fungal strains:
- Antibacterial Activity : It shows significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, making it a candidate for antibiotic development .
- Antifungal Activity : The compound also inhibits fungal growth, indicating its potential as an antifungal agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar pyrrole derivatives have been shown to inhibit bacterial topoisomerases, essential for DNA replication . This suggests that the compound may exert its antibacterial effects through similar mechanisms.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of This compound :
| Study | Findings |
|---|---|
| Study A | Demonstrated dose-dependent cytotoxicity in cancer cell lines with IC50 values indicating effectiveness at low concentrations. |
| Study B | Reported significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential for overcoming antibiotic resistance. |
| Study C | Found that related pyrrole derivatives exhibited antifungal properties against common pathogens, supporting the utility in treating fungal infections. |
Synthesis Methods
The synthesis of This compound typically involves several steps:
- Condensation Reactions : Initial formation through reactions involving cyanoacetamide derivatives.
- Microwave-assisted Synthesis : Enhances yield and reduces reaction time compared to conventional methods .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites (Table 1):
| Functional Group | Position | Potential Reactivity |
|---|---|---|
| 2-Oxoacetamide moiety | Central backbone | Hydrolysis to carboxylic acid under acidic/basic conditions; nucleophilic substitution. |
| Cyano group (-CN) | 2-position of phenyl ring | Reduction to amine (-NH₂) or hydrolysis to amide (-CONH₂) in acidic/basic media. |
| Methoxy group (-OCH₃) | 3-position of phenyl ring | Demethylation under strong acids (e.g., HBr) to form hydroxyl (-OH). |
| Pyrrole ring | Core heterocycle | Electrophilic substitution (e.g., nitration, halogenation) at activated positions. |
| Diethylamide substituent | Terminal group | Stability under mild conditions; possible transamidation with amines. |
Hydrolysis of the Oxoacetamide Group
The 2-oxoacetamide group may undergo hydrolysis in aqueous acidic or alkaline conditions to yield a carboxylic acid derivative:
Supporting Evidence :
-
Analogous acetamide derivatives (e.g., PubChem CID 3308339 ) show susceptibility to hydrolysis under hydrolytic conditions.
Reduction of the Cyano Group
The -CN group could be reduced using catalytic hydrogenation (H₂/Pd) or LiAlH₄ to form a primary amine:
Structural Precedent :
Electrophilic Aromatic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring is reactive toward electrophiles. For example, nitration would likely occur at the 4-position of the pyrrole:
Mechanistic Basis :
-
Pyrroles typically undergo nitration at the α-position due to resonance stabilization of intermediates .
Stability Considerations
-
Thermal Stability : The compound may decompose above 200°C due to the labile methoxy and cyano groups.
-
Photoreactivity : The conjugated π-system (pyrrole-phenyl) could lead to [2+2] cycloaddition under UV light.
Gaps in Literature
No experimental studies directly investigating the synthesis or reactivity of this compound were found in the provided sources. The patent WO2009130481A1 and PubMed article 23763568 focus on related pyrrole derivatives but do not include reaction data for this specific analog.
Recommendations for Further Study
-
Perform controlled hydrolysis experiments (varying pH and temperature).
-
Explore catalytic hydrogenation of the cyano group.
-
Investigate electrophilic substitution reactions on the pyrrole ring.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Pyrrole Acetamides
Key Observations :
- The target’s cyano and methoxy groups contrast with the trifluoroacetyl group in , which drastically increases electrophilicity.
- The diethylacetamide side chain may improve membrane permeability compared to bulkier aryl substituents in .
Chlorinated Acetamide Derivatives
Key Observations :
- Chlorine atoms enhance electrophilic character and binding to biological targets (e.g., enzyme active sites) .
- The target lacks chlorine but retains a cyano group, which may mimic halogen-like electronic effects.
Pyrazole and Thienopyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
